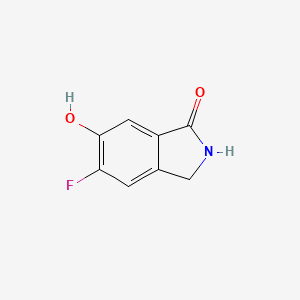

5-Fluoro-6-hydroxyisoindolin-1-one

概要

説明

5-Fluoro-6-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom and a hydroxyl group attached to an isoindolinone core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-isoindol-1-one with appropriate reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a base. For example, to a solution of 5-fluoro-6-hydroxy-2,3-dihydro-isoindol-1-one in DMSO, sodium hydroxide is added and the mixture is stirred at room temperature. Subsequently, a halogenated alkane such as 1-bromo-4-chlorobutane is added to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

化学反応の分析

Types of Reactions

5-Fluoro-6-hydroxyisoindolin-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Sodium Hydroxide (NaOH): Used as a base in substitution reactions.

Dimethyl Sulfoxide (DMSO): Commonly used as a solvent.

Halogenated Alkanes: Used for introducing halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogenated alkanes can yield various substituted isoindolinone derivatives .

科学的研究の応用

Medicinal Chemistry Applications

5-Fluoro-6-hydroxyisoindolin-1-one has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The introduction of fluorine often enhances the biological activity of organic molecules by improving their metabolic stability and bioavailability.

Anticancer Activity

Research indicates that fluorinated isoindoles exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest. The compound showed efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. In vitro studies revealed that this compound exhibited moderate bactericidal effects against several pathogenic bacteria and fungi. Its effectiveness was compared with standard antibiotics, revealing promising results in combating resistant strains .

Antiphytopathogenic Activity

The compound has also been studied for its antiphytopathogenic activity, which is crucial in agriculture to combat plant diseases caused by pathogens. Certain derivatives of this compound were effective against common phytopathogens, demonstrating their potential utility in agricultural applications .

Cannabinoid Receptor Modulation

Recent studies have explored the role of fluorinated compounds in modulating cannabinoid receptors, particularly the CB1 receptor. The incorporation of fluorine into isoindoline structures can enhance their affinity and selectivity towards these receptors, paving the way for novel therapeutic agents targeting conditions like pain management and neurological disorders .

Synthetic Methodologies

The synthesis of this compound involves several strategic approaches:

| Synthetic Route | Yield | Conditions |

|---|---|---|

| Reaction with fluorinating agents | 79% | Dichloromethane at room temperature |

| Hydroxylation of isoindole derivatives | 67% | Acetone reflux for 22 hours |

| Coupling reactions with aryl halides | 98% | Acetonitrile under reflux conditions |

These methodologies highlight the versatility of synthetic strategies employed to obtain this compound efficiently while maintaining high yields.

Case Study: Anticancer Efficacy

A recent case study examined the effects of this compound on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis. The compound's mechanism was further elucidated through flow cytometry analysis, confirming its role in inducing cell cycle arrest at the G0/G1 phase .

Case Study: Antimicrobial Activity

In another study focused on antimicrobial efficacy, derivatives of this compound were tested against Staphylococcus aureus and Candida albicans. Results indicated that specific modifications to the isoindoline structure enhanced antibacterial activity significantly compared to non-fluorinated analogs, showcasing the importance of structural variations in developing effective antimicrobial agents .

作用機序

The mechanism of action of 5-Fluoro-6-hydroxyisoindolin-1-one is not well-documented. like other isoindolinone derivatives, it is likely to interact with various molecular targets and pathways in biological systems. The presence of the fluorine atom and hydroxyl group may influence its reactivity and interactions with enzymes and receptors .

類似化合物との比較

Similar Compounds

5-Fluoroisoindolin-1-one: Lacks the hydroxyl group present in 5-Fluoro-6-hydroxyisoindolin-1-one.

6-Hydroxyisoindolin-1-one: Lacks the fluorine atom.

N-isoindoline-1,3-dione: Contains two carbonyl groups instead of the hydroxyl and fluorine groups

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the isoindolinone core. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .

生物活性

5-Fluoro-6-hydroxyisoindolin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C8H7FNO2 and a molecular weight of approximately 167.15 g/mol. The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing fluorinated reagents to introduce the fluorine atom at the 5-position. Various synthetic methods have been developed, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce environmental impact .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to act as an enzyme inhibitor, modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The presence of the fluorine atom enhances lipophilicity and binding affinity, making it a promising candidate for drug development.

Biological Activities

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties:

The compound has also shown antimicrobial activity against several bacterial strains. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects:

Recent studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells and may protect against neurodegenerative diseases by inhibiting neuroinflammation .

Case Studies

特性

IUPAC Name |

5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCZVYFOCSBMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668946 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-25-5 | |

| Record name | 5-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。